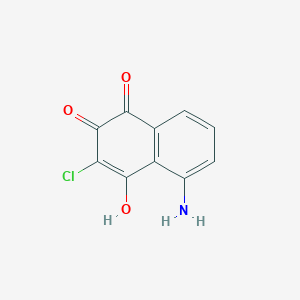
5-Amino-3-chloro-2-hydroxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Amino-3-chloro-2-hydroxynaphthalene-1,4-dione is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Amino-3-chloro-2-hydroxynaphthalene-1,4-dione, a derivative of naphthoquinone, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various diseases, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound can be classified under the broader category of naphthoquinones, which are known for their electrophilic properties and ability to generate reactive oxygen species (ROS). These characteristics contribute to their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Mechanisms of Biological Activity
-
Anticancer Activity :
- Naphthoquinones have been shown to induce apoptosis in cancer cells through the generation of ROS and the inhibition of key cellular enzymes involved in proliferation. For instance, studies indicate that derivatives like this compound can inhibit cell growth in various cancer lines by disrupting mitochondrial function and inducing oxidative stress .
- A notable study demonstrated that this compound exhibits significant cytotoxicity against colon adenocarcinoma cells with an IC50 value in the low micromolar range .
-
Antimicrobial Properties :
- The compound has demonstrated potent antibacterial activity against various strains of bacteria. Research has indicated that its mechanism involves the production of ROS leading to oxidative damage in bacterial cells .
- Minimum inhibitory concentrations (MICs) have been reported in the range of 15.6 to 500 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via ROS generation | |
| Antibacterial | Oxidative stress leading to cell death | |
| Anti-inflammatory | Inhibition of IL-1β production |
Notable Research Findings
- A study highlighted the compound's ability to inhibit growth in breast ductal carcinoma and chronic myelogenous leukemia cell lines, suggesting its potential as a lead compound for new cancer therapies .
- Another investigation into its antimicrobial properties revealed that it could serve as an effective agent against resistant bacterial strains, making it a candidate for further development in antibiotic therapy .
Properties
Molecular Formula |
C10H6ClNO3 |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
5-amino-3-chloro-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6ClNO3/c11-7-9(14)6-4(8(13)10(7)15)2-1-3-5(6)12/h1-3,14H,12H2 |
InChI Key |
HPTYVZHJURRIKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=C(C(=O)C2=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















